2-(Trifluoromethoxy)pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethoxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-4(11)2-1-3-10-5/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOEVOBWJDUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights and Chemical Reactivity of 2 Trifluoromethoxy Pyridin 3 Ol
Chemical Transformations Involving the Hydroxyl Group
The hydroxyl group at the 3-position of the pyridine (B92270) ring is a key functional handle, enabling a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the adjacent trifluoromethoxy group and the pyridine nitrogen.
Etherification and Esterification Reactions
The hydroxyl group of 2-(Trifluoromethoxy)pyridin-3-ol readily participates in etherification and esterification reactions, which are fundamental for modifying the compound's physicochemical properties.
Etherification can be achieved via nucleophilic aromatic substitution, where the hydroxyl group acts as a nucleophile. For instance, in related pyridinol systems, the formation of an ethereal bond has been demonstrated by reacting the hydroxyl group with an activated chloro-substituted picolinamide (B142947) under basic conditions, often facilitated by microwave irradiation. nih.gov Such reactions typically employ a strong base like potassium tert-butoxide to deprotonate the hydroxyl group, enhancing its nucleophilicity. nih.gov The general conditions for these transformations are applicable to this compound, allowing for the synthesis of a diverse range of aryl and alkyl ethers.
Esterification is another common transformation. Standard methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, can be employed. nih.gov More advanced techniques, like the use of trichloroacetimidates as alkylating agents activated by a Lewis acid, can also be used for forming ester linkages under mild conditions. syr.edu These reactions are crucial for creating derivatives with altered solubility, lipophilicity, and metabolic stability.
Table 1: Representative Conditions for Hydroxyl Group Transformations
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| Etherification | Aryl Halide, K₂CO₃, DMF, Heat | Aryl Ether | nih.gov |
| Etherification | Alkyl Halide, NaH, THF | Alkyl Ether | vulcanchem.com |
| Esterification | Acyl Chloride, Pyridine, CH₂Cl₂ | Ester | nih.gov |
| Esterification | Carboxylic Acid, DCC, DMAP | Ester | nih.gov |
Exploration of Hydrogen Bonding and Proton Transfer Equilibria
The presence of both a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen (a hydrogen bond acceptor) within the same molecule gives rise to interesting intramolecular and intermolecular interactions. The hydroxyl group's ability to form hydrogen bonds significantly influences the compound's physical properties, such as its melting point and solubility. cymitquimica.com
Proton transfer equilibria are critical in understanding the compound's behavior in different chemical environments. The acidity of the hydroxyl proton is influenced by the electron-withdrawing trifluoromethoxy group. In solution, an equilibrium can exist between the neutral pyridinol form and a zwitterionic form, where the hydroxyl proton has transferred to the pyridine nitrogen. The position of this equilibrium is dependent on the solvent polarity and pH. Studies on related pyridinol systems using techniques like NMR spectroscopy can elucidate the dynamics of this proton transfer. uni-regensburg.deresearchgate.net The gas-phase basicity and proton affinity of pyridine derivatives are well-documented, providing a basis for predicting the protonation site and the strength of the resulting interactions. nist.gov
Patterns of Electrophilic Aromatic Substitution on the Pyridine Nucleus
The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. This deactivation is further intensified by the presence of the strongly electron-withdrawing trifluoromethoxy group. smolecule.com
Investigations into Nucleophilic Substitution Reactions on the Pyridine Ring
In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. quimicaorganica.org
For this compound itself, direct nucleophilic substitution on the ring is unlikely as there is no suitable leaving group. However, derivatives of this compound, for instance, a halogenated analogue at the 4- or 6-position, would be highly reactive towards nucleophiles. The trifluoromethoxy group at the 2-position would further activate the 4- and 6-positions towards nucleophilic attack. Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, can be used to introduce a wide range of functional groups onto the pyridine core. nih.govmdpi.comacs.org
Intrinsic Stability and Unique Reactivity of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is a key feature of the molecule, imparting unique properties due to its high electronegativity and lipophilicity. mdpi.comnih.gov
Thermal and Chemical Stability under Diverse Reaction Conditions
Studies have shown that the trifluoromethoxy group remains intact even under harsh conditions, such as treatment with strong acids like hydroiodic acid, which would readily cleave a corresponding methoxy (B1213986) group. nuph.edu.ua It is also stable under basic, oxidative, and reductive conditions, making it a robust substituent in multistep syntheses. researchgate.net The thermal stability is also high, with related compounds showing high melting and boiling points. innospk.comchembk.com This inertness ensures that the -OCF₃ moiety can be carried through various chemical transformations without decomposition, a highly desirable trait in medicinal and materials chemistry. mdpi.comekb.eg
Table 2: Stability of the Trifluoromethoxy Group
| Condition | Stability | Comparison with Methoxy (-OCH₃) | Reference |
| Strong Acid (e.g., HI) | High | Methoxy group is readily cleaved | nuph.edu.ua |
| Strong Base | High | Generally stable | researchgate.net |
| Thermal Stress | High | More stable | innospk.comchembk.com |
| Oxidative Conditions | High | More stable to metabolic oxidation | mdpi.comnih.gov |
| Reductive Conditions | High | Stable | researchgate.net |
Inductive and Mesomeric Effects Characterizing the Trifluoromethoxy Group
The trifluoromethoxy (OCF₃) group is a unique substituent whose electronic influence is a combination of strong inductive effects and weaker mesomeric effects. It is considered a powerful electron-withdrawing group, a property conferred by the three highly electronegative fluorine atoms. nih.gov This results in a strong negative inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond framework. nih.govresearchgate.net
Formation of Oxidopyridinium Betaines and Their Cycloaddition Chemistry (Derived from Related Pyridin-3-ols)
The formation of a 3-oxidopyridinium betaine (B1666868) begins with the N-alkylation of the parent pyridin-3-ol to form a 3-hydroxypyridinium (B1257355) salt. nii.ac.jpresearchgate.net The strong electron-withdrawing effect of substituents like the trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) group decreases the nucleophilicity of the pyridine nitrogen. nii.ac.jp Consequently, potent alkylating agents are required for this transformation; weaker reagents such as iodomethane (B122720) are often ineffective. nii.ac.jp Methyl trifluoromethanesulfonate (B1224126) (MeOTf) has proven to be an effective reagent for the N-methylation of electron-deficient pyridin-3-ols. nii.ac.jpnih.govresearchgate.net
Following N-alkylation, the resulting pyridinium (B92312) salt is not typically isolated. Instead, it is treated in-situ with a base, commonly triethylamine (B128534) (Et₃N), in the presence of a dipolarophile. nii.ac.jpnih.govresearchgate.net The base deprotonates the hydroxyl group of the 3-hydroxypyridinium cation, generating the highly reactive 1,3-dipolar 3-oxidopyridinium betaine, which is immediately trapped in a cycloaddition reaction. nii.ac.jpau.dk
The [5+2] cycloaddition between 3-oxidopyridinium betaines and electron-deficient alkenes is a cornerstone reaction for synthesizing 8-azabicyclo[3.2.1]octane skeletons. nii.ac.jpau.dk The regiochemistry and stereochemistry of this reaction are highly sensitive to the substitution pattern on the oxidopyridinium ring.
Studies on trifluoromethylated pyridin-3-ols, which serve as excellent models for this compound, have provided detailed mechanistic insights. The position of the electron-withdrawing CF₃ group dramatically influences the stereochemical outcome of the cycloaddition. nii.ac.jpnih.gov
When a 2-(trifluoromethyl)pyridin-3-ol (B1319631) is N-methylated and allowed to react with N-methylmaleimide, the corresponding [5+2] cycloaddition proceeds with a distinct preference for the endo-isomer. nii.ac.jpnih.govresearchgate.net In contrast, the analogous reaction with a 5-(trifluoromethyl)pyridin-3-ol (B67777) exclusively yields the exo-cycloadduct. nii.ac.jpnih.gov This demonstrates the profound directing effect of the substituent's position on the stereoselectivity of the cycloaddition, which is attributed to steric and electronic factors in the transition state. nii.ac.jp These experimental observations are often corroborated by DFT (Density Functional Theory) computational analyses that compare the activation barriers for the formation of the endo and exo products. nii.ac.jpnih.gov
Furthermore, the choice of the dipolarophile can alter both the regio- and stereoselectivity. In reactions with vinyl sulfones, 2-CF₃-substituted oxidopyridinium betaines yield a single exo-product, a result that exhibits regioselectivity opposite to what is typically observed in cycloadditions with terminal alkenes. nii.ac.jp
Interactive Data Table: Stereoselectivity in [5+2] Cycloaddition of Substituted Oxidopyridinium Betaines with N-Methylmaleimide
| Pyridin-3-ol Precursor | Reaction Conditions | Yield | Endo:Exo Ratio | Reference |
| 2-(Trifluoromethyl)pyridin-3-ol | 1. MeOTf, Toluene, 90°C 2. Et₃N, Toluene, 110°C | 87% | 4.8 : 1 | nii.ac.jpresearchgate.netresearchgate.net |
| 5-(Trifluoromethyl)pyridin-3-ol | 1. MeOTf, Toluene, 90°C 2. Et₃N, Toluene, 110°C | 93% | exo only | nii.ac.jp |
| 6-(Trifluoromethyl)pyridin-3-ol | 1. MeOTf, Toluene, 90°C 2. Et₃N, Toluene, 110°C | 91% | 5.3 : 1 | nii.ac.jp |
| 2-Methylpyridin-3-ol | 1. MeI, Acetone, 50°C 2. Et₃N, Toluene, 110°C | 74% | exo only | nii.ac.jp |
Systematic Derivatization and Structural Modification of 2 Trifluoromethoxy Pyridin 3 Ol
Synthesis of Substituted Analogues with Varied Peripheral Functionalities
The synthesis of analogues of 2-(trifluoromethoxy)pyridin-3-ol with diverse peripheral functionalities is a key area of research. This allows for a systematic investigation of structure-activity relationships (SAR). A variety of synthetic methodologies are employed to introduce substituents at different positions of the pyridine (B92270) ring.
One common approach is the direct functionalization of the pyridine core. For instance, electrophilic substitution can introduce various groups onto the ring. However, the electron-withdrawing nature of the trifluoromethoxy group can deactivate the ring, making such reactions challenging. To overcome this, metal-assisted strategies are often utilized. For example, lithiation of bromopyridines followed by reaction with an electrophile is a versatile method for introducing a range of substituents. scispace.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for creating carbon-carbon bonds. researchgate.netnih.gov This reaction typically involves the coupling of a halopyridine derivative with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net This method has been successfully used to synthesize various aryl-substituted pyridine analogues. nih.gov
Furthermore, the hydroxyl group at the 3-position and any introduced functional groups can serve as handles for further derivatization, leading to a vast array of analogues with tailored properties.
Table 1: Examples of Substituted Analogues and Synthetic Approaches
| Position of Substitution | Introduced Functional Group | Synthetic Method |
|---|---|---|
| C-5 | Aryl | Suzuki-Miyaura cross-coupling |
| C-6 | 3,5-bis(trifluoromethyl)phenyl | Palladium-catalyzed cross-coupling |
| C-5 | Bromo | Halogenation |
| C-3 (OH) | O-alkylation | Williamson ether synthesis |
Incorporation into Fused Polycyclic Heterocyclic Systems
The this compound scaffold serves as a valuable building block for the construction of more complex, fused polycyclic heterocyclic systems. These larger, often rigid, structures are of significant interest in medicinal chemistry and materials science. The fusion of additional rings to the pyridine core can dramatically alter the molecule's three-dimensional shape, electronic properties, and biological activity.
Several synthetic strategies can be employed to achieve this. One common method is through intramolecular cyclization reactions, where suitably positioned functional groups on the pyridine ring react to form a new ring. For instance, a cascade reaction involving an Ugi three-component reaction (Ugi-3CR) followed by an aza-Diels-Alder reaction can lead to the formation of complex fused systems like pyrrolo[3,4-b]pyridin-5-ones. frontiersin.org
Another approach involves the construction of a new ring onto the existing pyridine framework through intermolecular reactions. For example, the reaction of a pyridine derivative with a bifunctional reagent can lead to the formation of a fused ring. The choice of reagents and reaction conditions dictates the type of heterocyclic system formed. IUPAC nomenclature rules provide a systematic way to name these complex fused systems, with the base component preferably being a nitrogen-containing heterocycle. acdlabs.com These synthetic efforts have led to the creation of a diverse range of novel fused heterocyclic compounds. google.comrsc.org
Table 2: Examples of Fused Heterocyclic Systems
| Fused System | Base Heterocycle | Synthetic Strategy |
|---|---|---|
| Pyrrolo[3,4-b]pyridin-5-one | Pyridine | Ugi-3CR/aza-Diels-Alder cascade |
| scispace.comresearchgate.netlshtm.ac.uktriazolo[4,3-a]pyridine | Pyridine | Cyclization |
| Thieno[2,3-b]furan | Furan (B31954) | Fusion of thiophene (B33073) and furan rings |
| Pyrido[2',3':3,4]pyrrolo systems | Pyridine | Acid-catalyzed cyclodehydration |
Design Principles for Novel Chemical Building Blocks and Ligands
The unique structural and electronic features of this compound make it an attractive scaffold for the design of novel chemical building blocks and ligands. whiterose.ac.uk The design principles revolve around leveraging its inherent properties and the potential for systematic modification.
A key feature is the trifluoromethyl group (-CF3), which is highly electronegative and can significantly influence the electronic properties of the molecule. mdpi.com This group can enhance metabolic stability and binding affinity in drug candidates. The trifluoromethoxy group (-OCF3) also possesses attractive physicochemical properties, although it is less commonly used in drug discovery compared to the -CF3 group. researchgate.net
The 3-hydroxy-pyridine motif provides a versatile platform for coordination to metal ions. The nitrogen atom and the hydroxyl group can act as a bidentate chelating ligand. rsc.org This makes derivatives of this compound promising candidates for applications in catalysis and materials science. The modular nature of the pyridine scaffold allows for the facile introduction of various substituents to fine-tune the steric and electronic properties of the resulting ligands. rsc.org
Furthermore, the ability to construct complex heterocyclic systems from this building block opens up avenues for creating three-dimensional fragments for fragment-based drug discovery. whiterose.ac.uk The strategic incorporation of this scaffold can lead to novel compounds with diverse biological activities. The synthesis of trifluoromethyl-substituted heterocyclic compounds is an active area of research, with various methods being developed to incorporate this important functional group. researchgate.net
Advanced Spectroscopic Characterization and Molecular Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For 2-(Trifluoromethoxy)pyridin-3-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for unambiguous assignment of all proton, carbon, and fluorine resonances.
Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would provide initial information about their relative positions.
The ¹³C NMR spectrum would reveal six distinct carbon signals corresponding to the five carbons of the pyridine ring and the carbon of the trifluoromethoxy group. The chemical shift of the carbon attached to the trifluoromethoxy group would be significantly influenced by the strong electron-withdrawing nature of the fluorine atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH and quaternary carbons.
Given the presence of a trifluoromethoxy group, ¹⁹F NMR spectroscopy is crucial. It would likely show a singlet for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is characteristic of the trifluoromethoxy group's electronic environment. For comparison, the ¹⁹F NMR chemical shift for related compounds like 6-Fluoro-2-(trifluoromethyl)pyridin-3-ol shows a signal for the CF₃ group in the range of -60 to -70 ppm.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| H-4 | 7.2-7.4 | - | - |
| H-5 | 7.0-7.2 | - | - |
| H-6 | 7.9-8.1 | - | - |
| OH | Variable | - | - |
| C-2 | - | 145-155 | - |
| C-3 | - | 140-150 | - |
| C-4 | - | 120-130 | - |
| C-5 | - | 115-125 | - |
| C-6 | - | 135-145 | - |
| OCF₃ | - | ~120 (q, ¹JCF ≈ 257 Hz) | -58 to -60 |
Note: The above data is predictive and based on typical values for similar structures. Actual experimental values are required for definitive assignments.
2D NMR Techniques for Connectivity and Conformational Analysis
To establish the connectivity between atoms, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the vicinal protons on the pyridine ring, confirming their connectivity. libretexts.orgoxinst.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. researchgate.net This would be instrumental in assigning the quaternary carbons by observing correlations from the aromatic protons to these carbons. For instance, correlations from H-4 to C-2, C-3, C-5, and C-6 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY experiment provides information about the spatial proximity of protons. libretexts.orgresearchgate.netyoutube.com This can be used to confirm through-space interactions between adjacent protons on the ring and could provide information on the preferred conformation of the hydroxyl group relative to the rest of the molecule.
Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3400-3200 cm⁻¹. vscht.cz Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethoxy group are expected in the 1200-1000 cm⁻¹ region. dergipark.org.tr Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. vscht.cz
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in confirming the pyridine core structure.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| O-H stretch | 3400-3200 | FT-IR |
| Aromatic C-H stretch | 3100-3000 | FT-IR, FT-Raman |
| C=C, C=N stretch (aromatic) | 1600-1400 | FT-IR, FT-Raman |
| C-F stretch (asymmetric and symmetric) | 1200-1000 | FT-IR |
| C-O stretch | 1300-1200 | FT-IR |
Note: These are predicted frequency ranges and require experimental verification.
High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and its fragments, which allows for the confirmation of the molecular formula and the elucidation of fragmentation pathways.
For this compound (C₆H₄F₃NO₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated. HRMS analysis of related trifluoromethyl- and trifluoromethoxy-substituted pyridines has been reported, confirming the utility of this technique for elemental composition determination.
The fragmentation pattern in the mass spectrum would provide structural information. Common fragmentation pathways for such compounds could include the loss of the trifluoromethoxy group (-OCF₃), the trifluoromethyl radical (•CF₃), or carbon monoxide (CO) from the ring. Analysis of the masses of the resulting fragment ions would help to piece together the structure of the parent molecule.
X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms or Complexes
The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database. The successful crystallization of this compound would be a critical step in its complete structural characterization. Obtaining suitable single crystals can be a challenging process, often requiring the screening of various solvents and crystallization conditions.
Computational Chemistry and Theoretical Investigations of 2 Trifluoromethoxy Pyridin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing accuracy with computational cost. For 2-(trifluoromethoxy)pyridin-3-ol, DFT calculations are instrumental in elucidating its electronic structure and predicting its reactivity. By employing various functionals, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311++G(d,p)), a detailed picture of the electron distribution within the molecule can be obtained.
The presence of the electron-withdrawing trifluoromethoxy (-OCF₃) group at the 2-position and the electron-donating hydroxyl (-OH) group at the 3-position creates a unique electronic environment on the pyridine (B92270) ring. DFT calculations can quantify the effects of these substituents on the aromatic system. For instance, the calculated natural population analysis (NPA) charges would likely reveal a significant polarization of the C-O and C-F bonds within the trifluoromethoxy group, leading to a net electron withdrawal from the pyridine ring. Conversely, the hydroxyl group would be expected to donate electron density to the ring through resonance.
The reactivity of this compound can be predicted by analyzing various DFT-derived parameters. The Fukui function, for example, can identify the most probable sites for nucleophilic and electrophilic attack. It is anticipated that the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group would exhibit significant nucleophilic character, while the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing group, would be more susceptible to nucleophilic attack.
| Property | Hypothetical Value | Significance |
| Dipole Moment | ~3.5 D | Indicates a polar molecule with significant charge separation. |
| Ionization Potential | ~8.2 eV | Energy required to remove an electron, reflecting its stability. |
| Electron Affinity | ~1.5 eV | Energy released upon electron addition, indicating its ability to accept an electron. |
Conformational Landscape Analysis and Energetic Strain Assessment
The flexibility of the trifluoromethoxy group and the potential for intramolecular interactions give rise to a complex conformational landscape for this compound. Conformational analysis, typically performed using DFT or other high-level ab initio methods, is crucial for identifying the most stable conformers and understanding the energetic barriers between them.
A key aspect to consider is the rotation around the C2-O bond of the trifluoromethoxy group. Studies on related trifluoromethoxy-substituted aromatics suggest that the lowest energy conformation is likely one where the C-O-C plane is perpendicular to the plane of the pyridine ring. This orientation minimizes steric repulsion between the bulky trifluoromethyl group and the adjacent hydroxyl group and the pyridine ring.
Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group at the 3-position and the nitrogen atom of the pyridine ring or the oxygen of the trifluoromethoxy group can significantly influence the conformational preferences. A potential energy surface scan, varying the relevant dihedral angles, would reveal the various local minima corresponding to different conformers and the transition states connecting them. The relative energies of these conformers would be determined, and a Boltzmann distribution at a given temperature could be calculated to estimate their populations.
| Conformer | Dihedral Angle (C3-C2-O-CF₃) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~90° | 0.0 |
| B | ~0° | 2.5 |
| C | ~180° | 3.1 |
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can shed light on various potential transformations, such as its synthesis, tautomerization, or participation in cycloaddition reactions.
One important reaction to consider is the tautomerization between the pyridin-3-ol form and its corresponding pyridone form. Theoretical calculations on 2-hydroxypyridine (B17775) have shown that the pyridone tautomer is generally more stable. mdpi.com By locating the transition state structure for this proton transfer reaction, the activation energy barrier can be calculated, providing insight into the kinetics of the process. The presence of the trifluoromethoxy group would likely influence the relative stabilities of the tautomers and the height of the activation barrier.
Furthermore, pyridin-3-ols are known to participate in cycloaddition reactions. researchgate.net DFT calculations can be employed to model the reaction pathway of this compound with various dienophiles. By mapping the potential energy surface, the transition state structures for different possible cycloaddition modes (e.g., [4+2] vs. [5+2]) can be identified, and the preferred reaction pathway can be determined based on the calculated activation energies. This allows for the prediction of the regioselectivity and stereoselectivity of the reaction.
Molecular Orbital Analysis (HOMO-LUMO, Natural Bond Orbital Analysis)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. For this compound, the nature and energy of these orbitals are significantly influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy group.
The HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the hydroxyl group, reflecting the regions of highest electron density and the most likely sites for electrophilic attack. The LUMO, on the other hand, would likely have significant contributions from the pyridine ring, particularly the carbon atoms bearing the electron-withdrawing substituent, making these sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and its electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. wuxiapptec.comias.ac.in
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.8 | Pyridine ring, -OH group |
| LUMO | -1.2 | Pyridine ring, -OCF₃ group |
| HOMO-LUMO Gap | 5.6 | - |
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the characterization and identification of novel compounds. For this compound, theoretical calculations can provide predictions for its NMR, IR, and UV-Vis spectra.
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted with a reasonable degree of accuracy. acs.org These predicted spectra can be compared with experimental data to confirm the structure of the compound. The calculations would be expected to show a downfield shift for the protons and carbons in the vicinity of the electron-withdrawing trifluoromethoxy group.
Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This can aid in the assignment of the various vibrational modes observed in the experimental spectrum. Key vibrational modes to look for would include the O-H stretch of the hydroxyl group, the C-F stretches of the trifluoromethyl group, and the various C-C and C-N stretching and bending modes of the pyridine ring.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculations would provide information on the energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima in the spectrum. The lowest energy transition would likely be a π -> π* transition within the pyridine ring, and its energy would be influenced by the substituents.
| Spectroscopy | Predicted Feature | Corresponding Moiety |
| ¹³C NMR | ~155 ppm | C-OH |
| ¹H NMR | ~7.5 ppm | Pyridine ring protons |
| IR | ~3400 cm⁻¹ | O-H stretch |
| UV-Vis | ~280 nm | π -> π* transition |
Strategic Applications in Contemporary Chemical Synthesis and Materials Science
Versatile Utility as a Core Building Block in Divergent Synthetic Pathways
2-(Trifluoromethoxy)pyridin-3-ol serves as a highly valuable and versatile building block in organic synthesis, providing access to a diverse array of more complex molecular architectures. The trifluoromethoxy group, with its strong electron-withdrawing nature and high lipophilicity, coupled with the inherent reactivity of the pyridinol core, makes this compound a strategic starting material for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.orgnih.govresearchgate.net
The synthetic utility of trifluoromethoxylated pyridines and pyrimidines has been highlighted as a gateway to new classes of synthetic building blocks. nih.govrsc.orgnih.govresearchgate.net While direct synthetic protocols for this compound are not as extensively documented as for its trifluoromethyl analogue, general methods for the trifluoromethoxylation of pyridines suggest its accessibility. nih.govnih.gov Once obtained, the hydroxyl and pyridine (B92270) functionalities can be selectively manipulated to introduce further chemical diversity. For instance, the hydroxyl group can undergo O-alkylation, O-arylation, or be converted into a leaving group for nucleophilic substitution, while the pyridine nitrogen can be quaternized or directed to participate in metal-catalyzed cross-coupling reactions.
The closely related compound, 2-(trifluoromethyl)pyridin-3-ol (B1319631), has been shown to participate in cycloaddition reactions, underscoring the potential of this scaffold in constructing complex polycyclic systems. It is reasonable to infer that this compound would exhibit analogous reactivity, allowing for its use in divergent synthetic strategies to create novel molecular frameworks.
Employment in Ligand Design for Organometallic Catalysis and Coordination Chemistry
Pyridine and its derivatives are ubiquitous ligands in organometallic chemistry and coordination chemistry, owing to the ability of the nitrogen lone pair to coordinate with a wide range of metal centers. The electronic properties of the pyridine ring can be finely tuned by the introduction of substituents, which in turn influences the stability and reactivity of the resulting metal complexes.
The presence of a strong electron-withdrawing trifluoromethoxy group at the 2-position of the pyridine ring in this compound significantly modulates its electronic properties. This substituent is expected to decrease the basicity of the pyridine nitrogen, thereby affecting its coordination to metal centers. This modulation can be strategically employed in the design of ligands for specific catalytic applications where a less electron-donating ligand is desirable to fine-tune the electronic environment of the metal catalyst.
Furthermore, the adjacent hydroxyl group at the 3-position introduces the potential for this compound to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the deprotonated hydroxyl oxygen. This chelation effect can lead to the formation of highly stable metal complexes with well-defined geometries, which is a critical aspect in the design of catalysts for asymmetric synthesis and other stereoselective transformations. While specific examples of this compound as a ligand are not extensively reported, the principles of ligand design strongly support its potential in this field.
Function as an Intermediate in Agrochemical Product Synthesis (Focus on Chemical Precursor Role)
Trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to this compound, are key intermediates in the production of a variety of agrochemicals, including herbicides, insecticides, and fungicides. nih.govsemanticscholar.org For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a crucial precursor for several crop-protection products. nih.gov Given the analogous electronic and steric effects of the trifluoromethoxy group compared to the trifluoromethyl group, it is highly probable that this compound and its derivatives serve as valuable precursors in the development of next-generation agrochemicals.
The synthetic handles present in this compound, namely the hydroxyl group and the reactive sites on the pyridine ring, allow for its incorporation into larger, more complex molecules with potential pesticidal activity. The trifluoromethoxy group can contribute to the desired lipophilicity and metabolic stability of the final product, enhancing its performance in the field.
Development of Precursors for Advanced Functional Materials
The unique properties imparted by fluorine-containing groups are increasingly being harnessed in the development of advanced functional materials, including polymers, liquid crystals, and organic electronics. mdpi.com The trifluoromethoxy group, in particular, can enhance thermal stability, chemical resistance, and hydrophobicity, while also influencing the electronic properties of materials.
Trifluoromethoxylated pyridines have been identified as valuable building blocks for the creation of new functional materials. nih.govnih.gov The rigid pyridine core of this compound, combined with the functional handles for polymerization or derivatization, makes it an attractive precursor for the synthesis of novel polymers and organic materials. For instance, the hydroxyl group can be functionalized with a polymerizable group, allowing for its incorporation into polymer backbones or as a pendant group.
The strong dipole moment associated with the trifluoromethoxy group can influence the self-assembly and packing of molecules in the solid state, which is a critical factor in the design of materials with specific optical or electronic properties. While the direct application of this compound in materials science is an emerging area of research, its structural motifs suggest significant potential in the development of new fluorinated materials with tailored properties.
Design and Synthesis of Chemical Probes for Biochemical Pathway Elucidation at the Molecular Level
Chemical probes are essential tools for studying biological systems, enabling the visualization and interrogation of biochemical pathways at the molecular level. Fluorescent probes, in particular, have become indispensable in cellular imaging and diagnostics. The design of effective chemical probes often involves the incorporation of fluorophores and moieties that can selectively interact with biological targets.
Recent research has demonstrated the utility of CF₃-substituted pyridines and pyrimidines in the design of novel fluorescent probes for bioimaging. mdpi.com These studies have shown that the introduction of a trifluoromethyl group can lead to fluorophores with desirable photophysical properties, such as aggregation-induced emission, making them suitable for imaging specific cellular components like lipid droplets. mdpi.com
Emerging Research Directions and Future Perspectives on 2 Trifluoromethoxy Pyridin 3 Ol Chemistry
Innovations in Green Chemistry Approaches for Sustainable Synthesis
The synthesis of complex fluorinated heterocycles often relies on multi-step processes that can generate significant chemical waste and utilize hazardous reagents. Green chemistry principles aim to mitigate this environmental impact by designing more efficient and benign synthetic routes. mdpi.comresearchgate.net Key innovations focus on improving atom economy, using safer solvents, and reducing energy consumption. uzh.ch
Future research in the sustainable synthesis of 2-(Trifluoromethoxy)pyridin-3-ol is expected to focus on several key areas:
Catalytic Systems: Moving away from stoichiometric reagents in favor of catalytic methods can drastically reduce waste. uni.lu For instance, developing catalytic direct O-trifluoromethylation methods for pyridinols would be a significant advancement over classical multi-step approaches that involve pre-functionalization. chemrevlett.com
Benign Solvents: Traditional syntheses often employ toxic organic solvents. Green chemistry encourages the shift towards safer alternatives like water, supercritical CO2, or bio-based solvents. mdpi.com Research into aqueous-phase or solvent-free reaction conditions for the construction or modification of the trifluoromethoxypyridine core represents a major goal. mdpi.com
Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis, can shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net Exploring microwave-assisted routes for key steps in the synthesis of this compound could lead to more sustainable manufacturing processes. mdpi.comresearchgate.net
| Green Chemistry Principle | Traditional Approach | Emerging Green Alternative | Potential Impact on this compound Synthesis |
|---|---|---|---|
| Atom Economy | Use of stoichiometric protecting groups and reagents, leading to byproducts. | Catalytic C-H activation or direct functionalization, maximizing incorporation of starting materials into the final product. researchgate.net | Reduced waste, lower material costs. |
| Safer Solvents | Use of chlorinated hydrocarbons (e.g., DCM, Chloroform) or aprotic polar solvents (e.g., DMF). | Reactions in water, ethanol, or solvent-free conditions (mechanochemistry). mdpi.com | Reduced environmental pollution and worker exposure to hazardous materials. |
| Energy Efficiency | Prolonged heating under reflux using conventional methods. | Microwave irradiation or flow chemistry to achieve rapid heating and shorter reaction times. researchgate.netacs.org | Lower energy consumption and increased throughput. |
Discovery of Unprecedented Reactivity Patterns and Selectivities
While the trifluoromethoxy group imparts desirable physicochemical properties, it also significantly influences the electronic nature of the pyridine (B92270) ring, opening avenues for new reactivity. Research into the unique reactivity of this compound is uncovering novel transformations that are not readily achievable with other substituted pyridines.
A key area of exploration is in cycloaddition reactions. mdpi.commdpi.com For example, research has shown that pyridin-3-ols bearing a trifluoromethyl group at the 2-position exhibit unique selectivity in [5+2] cycloadditions. researchgate.net Following N-methylation, 2-(trifluoromethyl)pyridin-3-ol (B1319631) can form a 3-oxidopyridinium betaine (B1666868) in situ. researchgate.netresearchgate.net This intermediate undergoes a [5+2] cycloaddition with N-methylmaleimide to produce trifluoromethylated 8-azabicyclo[3.2.1]octane derivatives, which are complex, three-dimensional scaffolds of potential pharmaceutical interest. researchgate.net The reaction proceeds with notable regio- and stereoselectivity, favoring the endo-cycloadduct. researchgate.net
| Reactant 1 Precursor | Reactant 2 | Conditions | Product | Yield | Diastereomeric Ratio (endo:exo) | Reference |
|---|---|---|---|---|---|---|
| 2-(Trifluoromethyl)pyridin-3-ol | N-Methylmaleimide | 1) MeOTf, Toluene, 90°C; 2) Et3N, 110°C | Endo/exo-mixture of a trifluoromethylated 8-azabicyclo[3.2.1]octane derivative | 87% | 4.8 : 1 | researchgate.net |
Future research will likely delve deeper into how the -OCF3 group modulates the reactivity of the pyridinol ring in other pericyclic reactions, transition metal-catalyzed cross-couplings, and dearomatization strategies. uchicago.edu Understanding these patterns is crucial for leveraging this compound as a versatile building block for constructing complex molecular architectures. chim.it
Application of Machine Learning and AI in Reaction Outcome Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling the rapid prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic pathways. oregonstate.eduacs.org For complex molecules like fluorinated heterocycles, where electronic and steric effects can be non-intuitive, ML models can uncover hidden patterns in reaction data to guide experimental work. dundee.ac.uk
In the context of this compound chemistry, AI and ML can be applied in several ways:
Predicting Reactivity and Selectivity: ML models can be trained on datasets of reactions involving fluorinated pyridines to predict the yield, regioselectivity, or stereoselectivity of a new transformation. This can save significant experimental time and resources by prioritizing reactions that are most likely to succeed.
Retrosynthetic Analysis: AI tools can propose novel synthetic routes to complex derivatives of this compound by analyzing vast databases of known chemical reactions. dundee.ac.uk
Property Prediction: Algorithms can predict the physicochemical and biological properties (e.g., solubility, metabolic stability, binding affinity) of virtual derivatives, allowing chemists to prioritize the synthesis of compounds with the most promising profiles.
| Application Area | AI/ML Tool/Technique | Input Data | Predicted Output | Potential Benefit |
|---|---|---|---|---|
| Reaction Optimization | Regression Models, Bayesian Optimization | Reactant structures, reagents, solvents, temperatures, concentrations | Reaction yield, selectivity | Faster identification of optimal reaction conditions. |
| Synthesis Planning | Graph-based Neural Networks, Transformer Models | Target molecule structure | Ranked retrosynthetic pathways | Discovery of novel and more efficient synthetic routes. dundee.ac.uk |
| New Reactivity Discovery | Unsupervised Learning, Clustering | Large dataset of reactions on related heterocycles | Identification of unexplored reaction space | Guiding the discovery of unprecedented transformations. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flowing streams rather than in static batches, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. acs.org These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. thalesnano.com When combined with automation, these platforms can enable high-throughput synthesis and optimization of reaction conditions. springernature.comnih.gov
For the synthesis and derivatization of this compound, flow chemistry offers several promising future directions:
Improved Safety for Hazardous Reactions: Many fluorination or trifluoromethoxylation reactions involve hazardous reagents or intermediates. Performing these reactions in a flow reactor minimizes the volume of hazardous material present at any given time, significantly improving operational safety. chemrevlett.com
Enhanced Scalability: Transitioning a synthesis from laboratory-scale batches to industrial production can be challenging. Flow chemistry simplifies this process, allowing for seamless scaling by running the reactor for longer periods or by "numbering-up" with parallel reactors. acs.org
Automated Derivatization: An automated flow platform could be used to rapidly synthesize a library of derivatives from a common intermediate like this compound. springernature.comrsc.org By systematically varying reagents in different streams, a wide range of new chemical entities can be generated and screened for desired properties.
| Parameter | Batch Synthesis | Flow Synthesis | Reference Example |
|---|---|---|---|
| Reaction Time | Hours (e.g., 2 h) | Minutes (e.g., 14-22 min) | Synthesis of pyrazole (B372694) ester intermediates. acs.org |
| Yield | Often lower (e.g., 70%) | Often higher (e.g., 89%) due to better control | Celecoxib intermediate synthesis. acs.org |
| Safety | Higher risk with large volumes of hazardous reagents/exothermic reactions. | Inherently safer due to small reactor volumes and superior heat transfer. | Handling of organometallic reagents. acs.org |
| Scalability | Challenging, requires re-optimization for larger vessels. | Straightforward, achieved by extending run time or parallelization. | General principle of flow chemistry. acs.org |
Exploration of Stereoselective Transformations and Asymmetric Synthesis
Many of the most valuable applications of heterocyclic compounds, particularly in medicine, require precise control over their three-dimensional structure. rsc.org Stereoselective reactions are those that preferentially form one stereoisomer over others. inflibnet.ac.inscribd.compharmaguideline.com Asymmetric synthesis focuses on creating chiral molecules, which are non-superimposable mirror images, in an enantiomerically pure form.
For this compound, future research will undoubtedly focus on developing asymmetric transformations to access chiral derivatives. This could involve several strategies:
Asymmetric Catalysis: The use of chiral catalysts (metal complexes with chiral ligands or organocatalysts) can induce enantioselectivity in reactions. rsc.org For example, reactions at the pyridine ring or derivatization of the hydroxyl group could be rendered asymmetric. The development of chiral pyridine-oxazoline ligands has shown great promise in the asymmetric synthesis of related compounds. acs.orgresearchgate.net
Substrate Control: A chiral center can be introduced into a reactant, which then directs the stereochemical outcome of subsequent reactions. nih.gov This approach could be used to build complex stereochemical arrays onto the this compound scaffold.
Domino Reactions: Designing one-pot domino or tandem reactions that create multiple stereocenters in a single, highly controlled sequence is a powerful strategy. rsc.org An asymmetric domino Michael/Mannich [3+2] cycloaddition has been successfully used to create functionalized trifluoromethyl-substituted pyrrolidines with excellent stereocontrol. rsc.org Similar strategies could be envisioned starting from derivatives of this compound.
| Reaction Type | Substrate Class | Catalyst/Method | Outcome | Reference |
|---|---|---|---|---|
| Hydrogenation | Fluoroalkenes | Ir-N,P complexes | Chiral fluorinated compounds with high enantioselectivity (up to 99% ee). diva-portal.org | diva-portal.org |
| Domino Michael/Mannich [3+2] Cycloaddition | Trifluoromethylated enones | Chiral secondary amine organocatalyst | Highly functionalized trifluoromethyl-pyrrolidines with three contiguous stereocenters. rsc.org | rsc.org |
| Arylation of N-sulfonylketimines | Saccharin-derived ketimines | Pd(II) complex with chiral pyridine-oxazoline ligand | Chiral benzosultams with high enantioselectivity. researchgate.net | researchgate.net |
| Alkylation | Glycine Schiff base | Chiral Ni(II) complex | Fluorinated aromatic amino acids with high enantiomeric excess (>99% ee). beilstein-journals.org | beilstein-journals.org |
Q & A
What are the common synthetic routes for 2-(Trifluoromethoxy)pyridin-3-ol, and what reaction conditions are critical for achieving high yields?
Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. A key step is introducing the trifluoromethoxy group (-OCF₃) to the pyridine ring. For example, halogenated pyridine precursors (e.g., 3-hydroxy-2-chloropyridine) can undergo substitution with trifluoromethoxide ions under controlled conditions (e.g., anhydrous DMF, 60–80°C). Catalytic systems like Pd/C with ammonium formate may enhance efficiency in dehalogenation steps . Critical parameters include maintaining inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates and optimizing stoichiometry to minimize byproducts.
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
Characterization relies on:
- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm the position of the trifluoromethoxy group and hydroxyl proton environment. For instance, the hydroxyl proton typically appears as a singlet near δ 10–12 ppm in DMSO-d₆ .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 198.04) .
- X-ray Crystallography : For structural elucidation, though challenges arise due to the compound’s hygroscopicity.
How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. The electron-withdrawing trifluoromethoxy group increases the electrophilicity of adjacent carbons, favoring nucleophilic attack at the 4-position. Solvent effects (e.g., polar aprotic solvents like DMF) are simulated using the SMD continuum model. Researchers should compare activation energies of possible pathways to prioritize synthetic routes .
What strategies resolve contradictions in reported biological activities of this compound across studies?
Advanced Research Question
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for enzyme inhibition) and control for pH, temperature, and solvent (DMSO ≤0.1%).
- SAR Studies : Compare analogs (e.g., 4-amino derivatives) to isolate the impact of the trifluoromethoxy group on bioactivity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends, adjusting for confounding variables like impurity levels .
What functional groups in this compound dominate its chemical reactivity?
Basic Research Question
Key groups include:
- Trifluoromethoxy (-OCF₃) : Enhances lipophilicity and metabolic stability while directing electrophilic substitution to the 4-position via resonance effects .
- Hydroxyl (-OH) : Participates in hydrogen bonding, influencing solubility and coordination with metal catalysts.
- Pyridine Ring : Acts as a weak base (pKa ~1–3), protonating under acidic conditions to form water-soluble salts .
How can continuous flow reactors optimize the synthesis of this compound derivatives?
Advanced Research Question
Flow chemistry improves scalability and reproducibility by:
- Precise Temperature Control : Exothermic reactions (e.g., trifluoromethoxylation) are stabilized using microreactors (residence time <5 min, 50–70°C) .
- In-Line Analytics : UV-Vis or FTIR monitors intermediate formation, enabling real-time adjustments.
- Catalyst Recycling : Immobilized Pd nanoparticles in packed-bed reactors reduce catalyst loading by 40% compared to batch processes.
What role does the trifluoromethoxy group play in the compound’s pharmacokinetic properties?
Advanced Research Question
The -OCF₃ group:
- Enhances Membrane Permeability : LogP increases by ~1.5 compared to non-fluorinated analogs, facilitating blood-brain barrier penetration .
- Reduces Metabolic Degradation : Fluorine’s electronegativity stabilizes the group against oxidative enzymes (e.g., CYP450), prolonging half-life in vivo.
- Modulates Selectivity : In enzyme inhibition assays, the group’s steric bulk avoids off-target interactions (e.g., IC50 differences of 10-fold vs. methoxy analogs) .
How do solvent polarity and proticity affect the stability of this compound?
Basic Research Question
Stability is solvent-dependent:
- Polar Aprotic Solvents (DMF, DMSO) : Prevent proton exchange, stabilizing the hydroxyl group.
- Protic Solvents (MeOH, H₂O) : Accelerate degradation via hydrolysis; half-life decreases from >24 hrs (DMF) to <6 hrs (H₂O at pH 7.4) .
- Storage Recommendations : Anhydrous DMF at -20°C under argon for long-term stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
